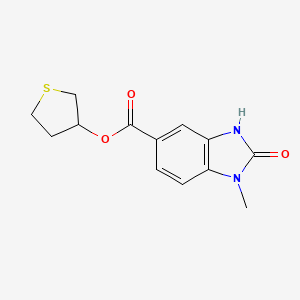
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzimidazole family and possesses a thiolane ring, which makes it a unique and valuable compound for research purposes.
Mecanismo De Acción
The mechanism of action of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is not fully understood. However, it is believed that the thiolane ring in the compound plays a crucial role in its biological activity. Studies have shown that thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating the caspase pathway, which is a crucial mechanism for programmed cell death. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. This compound has also been studied for its potential use in treating inflammatory diseases due to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, it has potent biological activity, making it a valuable compound for studying various biological processes. However, there are also limitations to using thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate in lab experiments. One of the main limitations is its low solubility in water, which can make it challenging to use in aqueous solutions.
Direcciones Futuras
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has several potential future directions for scientific research. One direction is to study its potential use in treating various types of cancer. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate could be studied further for its potential use in treating inflammatory diseases. Another direction for future research is to investigate the potential use of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate in developing new antimicrobial and antifungal agents. Finally, the synthesis of new derivatives of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate could be explored to improve its solubility and biological activity.
Métodos De Síntesis
The synthesis of thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid with thiolan-3-ol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction takes place under mild conditions and produces a high yield of the desired compound.
Aplicaciones Científicas De Investigación
Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potent anticancer properties and has been studied extensively for its potential use in cancer treatment. Additionally, thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate has been shown to have antimicrobial and antifungal properties, making it a valuable compound for research in these fields.
Propiedades
IUPAC Name |
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-11-3-2-8(6-10(11)14-13(15)17)12(16)18-9-4-5-19-7-9/h2-3,6,9H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDGHFDFPOXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC3CCSC3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

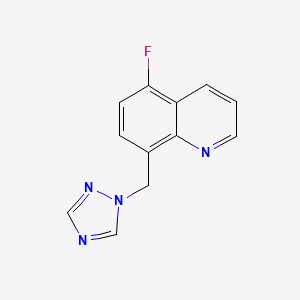
![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)

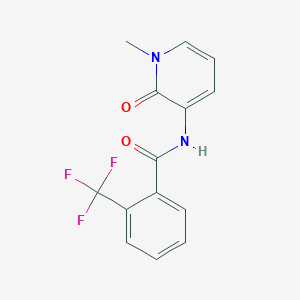
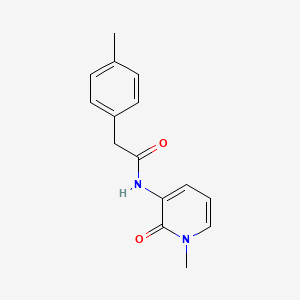
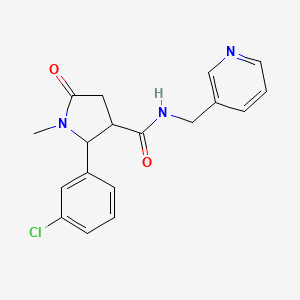
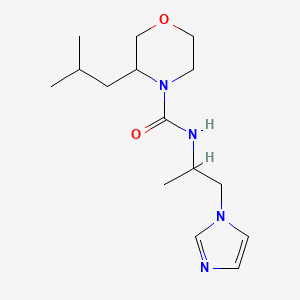
![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)
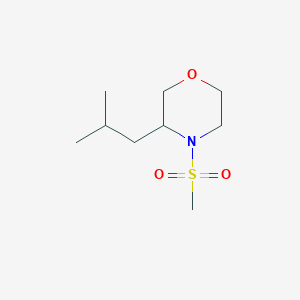
![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)
![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)-3-propan-2-ylpiperazin-2-one](/img/structure/B7594698.png)
![N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B7594702.png)